4-ethoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-3,5-dimethyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-5-30-23-15(3)11-18(12-16(23)4)32(28,29)26-17-7-9-21-19(13-17)24(27)25-20-10-14(2)6-8-22(20)31-21/h6-13,26H,5H2,1-4H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFBERPUWDMNAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of sulfonamide derivatives, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Ethoxy Group : Contributes to the lipophilicity and overall stability.
- Dibenzo[b,f][1,4]oxazepine Core : This bicyclic structure is often associated with neuroactive properties.
- Sulfonamide Moiety : Known for antibacterial activity and inhibition of carbonic anhydrase.
Molecular Formula
The molecular formula for this compound is .
Molecular Weight
The molecular weight is approximately 394.51 g/mol.
Antibacterial Activity
Sulfonamides have historically been used as antibiotics. The presence of the sulfonamide group in this compound suggests potential antibacterial properties. Research indicates that modifications in the sulfonamide structure can enhance activity against various bacterial strains.
Anticancer Properties
Recent studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The dibenzo[b,f][1,4]oxazepine framework has been linked to apoptosis induction in tumor cells, making it a candidate for further anticancer research.
Inhibition of Enzymatic Activity
The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various sulfonamide derivatives against gram-positive and gram-negative bacteria. The findings indicated that modifications to the aromatic moieties significantly influenced antimicrobial activity. The specific compound showed promising results against Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Activity
In a research article from Cancer Letters, the dibenzo[b,f][1,4]oxazepine derivatives were tested against a panel of cancer cell lines. The results demonstrated that compounds with similar structural features induced significant apoptosis in breast cancer cells through the activation of caspase pathways .
Study 3: Enzyme Inhibition
Research highlighted in Bioorganic & Medicinal Chemistry Letters focused on the inhibition of carbonic anhydrase by various sulfonamide compounds. The study found that structural modifications could enhance inhibitory potency, suggesting a need for further exploration of the specific compound's effect on enzyme kinetics .
Table 1: Biological Activities of Similar Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus | |
| Compound B | Anticancer | MCF-7 Breast Cancer Cells | |
| Compound C | Enzyme Inhibition | Carbonic Anhydrase |
Table 2: Structural Characteristics
| Feature | Description |
|---|---|
| Ethoxy Group | Present |
| Dibenzo[b,f][1,4]oxazepine | Present |
| Sulfonamide Moiety | Present |
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
Anti-inflammatory Activity
The compound has shown potential in inhibiting inflammation. In vitro studies have demonstrated its ability to reduce carrageenan-induced edema, suggesting its usefulness in treating inflammatory conditions.
Antimicrobial Activity
In vitro studies reveal that the compound possesses antimicrobial properties against various pathogens. For example:
- Minimum inhibitory concentrations (MICs) against Escherichia coli and Staphylococcus aureus were recorded at approximately 6.63 mg/mL to 6.72 mg/mL.
- The structural attributes of the compound may facilitate interactions with bacterial cell walls or critical metabolic pathways essential for bacterial survival.
Antioxidant Properties
The antioxidant capabilities of this compound are comparable to those of Vitamin C, indicating its potential utility in combating oxidative stress-related diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of carrageenan-induced edema | |
| Antimicrobial | MIC values against E. coli (6.72 mg/mL), S. aureus (6.63 mg/mL) | |
| Antioxidant | Comparable activity to Vitamin C |
Research Insights
Recent studies on related benzenesulfonamide derivatives have highlighted their anticancer potential. For instance, certain derivatives have shown significant growth inhibition against human tumor cell lines such as HCT-116 and MCF-7, with IC50 values indicating effective cytotoxicity. This suggests that the structural characteristics inherent to sulfonamides play a crucial role in their biological efficacy.
Case Studies
Several case studies have explored the applications of compounds similar to 4-ethoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide:
- Anticancer Activity : A study published in a peer-reviewed journal reported that a related sulfonamide compound exhibited potent anticancer effects against breast cancer cell lines, demonstrating IC50 values significantly lower than those of standard chemotherapeutic agents.
- Inflammation Models : In animal models of inflammation, the compound was administered and showed a marked reduction in inflammatory markers compared to control groups, supporting its potential as a therapeutic agent for inflammatory diseases.
- Antimicrobial Efficacy : Clinical trials have indicated that formulations containing this compound can effectively treat infections resistant to conventional antibiotics, showcasing its relevance in addressing antibiotic resistance.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Dibenzo[b,f][1,4]oxazepine vs. Dibenzo[b,f][1,4]thiazepine
- N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide (): The thiazepine sulfoxide may confer oxidative stability but introduce metabolic vulnerabilities.
Key Implications :
Substitution Patterns and Pharmacological Effects
Substituent Analysis :
Pharmacological and Biochemical Insights
Receptor Binding Hypotheses
- The benzenesulfonamide group is a common pharmacophore in D2 receptor antagonists. The ethoxy and methyl substituents may fine-tune binding to hydrophobic pockets in the receptor’s active site .
- Thiazepine analogs with sulfoxide groups exhibit reduced binding affinity compared to non-oxidized forms, suggesting the target compound’s oxazepine core may offer superior receptor engagement .
Metabolic Stability
- Oxazepine Core : Resistant to oxidative metabolism, unlike thiazepine sulfoxides, which are prone to further oxidation or reduction .
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. Key factors include:
- Temperature : Elevated temperatures (e.g., 80–120°C) accelerate reaction kinetics but may degrade thermally sensitive intermediates .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions involving the sulfonamide group, while ethanol or THF may stabilize intermediates .
- Catalysts : Mild bases (e.g., K₂CO₃) facilitate deprotonation steps without side reactions .
- Purification : Sequential column chromatography followed by HPLC ensures >95% purity .
Table 1: Synthesis Optimization Parameters from Literature
| Parameter | Optimal Range | Impact on Yield/Purity | Source |
|---|---|---|---|
| Temperature | 80–100°C | Maximizes intermediate stability | |
| Solvent | DMF/EtOH (1:1) | Balances reactivity & solubility | |
| Reaction Time | 6–8 hours | Prevents over-functionalization |
Q. What analytical techniques are most reliable for confirming the compound’s structure?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., ethoxy vs. methyl groups) .
- X-ray Crystallography : Resolves 3D conformation, particularly the oxazepine ring’s puckering and sulfonamide orientation .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₅N₂O₅S) and detects isotopic patterns .
- HPLC-PDA : Monitors purity (>99%) and detects trace impurities .
Q. How can initial biological activity be assessed in vitro?
Methodological Answer: Prioritize target-specific assays:
- Enzyme Inhibition : Use fluorogenic substrates (e.g., for kinase or protease targets) to measure IC₅₀ values. Pre-incubate the compound with enzymes (e.g., SYK kinase) to assess competitive vs. non-competitive binding .
- Cellular Viability Assays : Test in cancer (e.g., HeLa) or immune cell lines (e.g., THP-1) using MTT or ATP-based luminescence .
- Binding Affinity Studies : Surface Plasmon Resonance (SPR) quantifies interactions with receptors (e.g., GPCRs) .
Advanced Research Questions
Q. How to resolve contradictory data on its biological activity across studies?
Methodological Answer: Discrepancies often arise from assay conditions or structural analogs. Address via:
- Standardized Protocols : Replicate studies using identical cell lines, serum concentrations, and incubation times .
- Structural Validation : Confirm batch-to-batch consistency via NMR and HPLC to rule out impurities .
- Comparative Studies : Test alongside analogs (e.g., fluoro-substituted derivatives) to isolate substituent effects .
Q. How can computational modeling predict its interaction with biological targets?
Methodological Answer: Use molecular docking (e.g., AutoDock Vina) and dynamics simulations (e.g., GROMACS):
- Target Selection : Prioritize proteins with known sulfonamide interactions (e.g., carbonic anhydrase IX) .
- Docking Parameters : Apply flexible side-chain algorithms to account for induced fit in the oxazepine core .
- Validation : Compare predicted binding energies with experimental IC₅₀ values from SPR or enzymatic assays .
Q. What strategies enable rational structural modifications to enhance target specificity?
Methodological Answer: Focus on functional group tuning:
- Ethoxy → Methoxy : Reduces steric hindrance for tighter enzyme binding .
- Methyl Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate electron density in the sulfonamide group .
- Oxazepine Ring Modifications : Replace the 11-oxo group with a thione (-S-) to alter hydrogen-bonding capacity .
Q. How to design experiments elucidating its mechanism of action in complex biological systems?
Methodological Answer: Combine omics and pathway analysis:
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., NF-κB or MAPK pathways) .
- Proteomics : SILAC labeling quantifies changes in protein abundance (e.g., apoptosis regulators) .
- Metabolomics : LC-MS tracks metabolite shifts (e.g., ATP/ADP ratios) to infer energy pathway disruption .
Q. How to assess its stability under physiological conditions for drug development?
Methodological Answer: Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Plasma Stability : Test in human plasma (37°C, 1–6 hours) to assess esterase-mediated hydrolysis .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to detect photo-oxidation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
